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Compound of Interest

Compound Name: BPR1K871

Cat. No.: B1149925

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BPR1K871 in
preclinical xenograft models for in vivo efficacy studies. BPR1K871 is a potent, multi-kinase
inhibitor targeting key signaling pathways implicated in the proliferation of both hematological
malignancies and solid tumors.[1][2][3][4]

Mechanism of Action

BPR1K871 is a quinazoline-based compound designed as a dual inhibitor of FMS-like tyrosine
kinase 3 (FLT3) and Aurora kinases (AURKA and AURKB).[1][5] Its mechanism of action
involves the modulation of critical cellular processes:

o FLT3 Inhibition: BPR1K871 targets FLT3, a receptor tyrosine kinase that, when mutated
(e.g., internal tandem duplication - ITD), becomes constitutively active and drives the
proliferation of acute myeloid leukemia (AML) cells.[2][5]

e Aurora Kinase Inhibition: By inhibiting Aurora kinases A and B, which are essential for mitotic
progression, BPR1K871 can induce cell cycle arrest and apoptosis in rapidly dividing cancer
cells.[1][5]

Due to its multi-targeted nature, BPR1K871 has demonstrated potent anti-proliferative activity
in a range of cancer cell lines, leading to its evaluation as a preclinical development candidate
for cancer therapy.[1][2][3][4]
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In Vitro Activity of BPR1K871

The following table summarizes the in vitro inhibitory concentrations of BPR1K871 against key
kinase targets and its anti-proliferative activity in various cancer cell lines.

Target/Cell Line Assay Type IC50/EC50 (nM) Reference

Kinase Inhibition

FLT3 Enzymatic Assay 19 [11[2][5]
AURKA Enzymatic Assay 22 [1112][5]
AURKB Enzymatic Assay 13 [5]
Cellular Anti-

proliferative Activity

MOLM-13 (AML,

Cell Viabilit ~5 1][2][5
FLT3-ITD) Y Hi2l(]
MV4-11 (AML, FLT3- o

Cell Viability ~5 [1112][5]
ITD)
COLO205 (Colorectal)  Cell Viability <100 [2]
Mia-PaCa2 o

Cell Viability <100 [2]

(Pancreatic)

In Vivo Xenograft Studies

BPR1K871 has shown significant in vivo efficacy in various xenograft models, supporting its
potential as an anti-cancer therapeutic.

Recommended Xenograft Models
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Cancer Type Cell Line Key Features

Acute Myeloid Leukemia -
MOLM-13 FLT3-ITD positive

(AML)

Acute Myeloid Leukemia o
MV4-11 FLT3-ITD positive

(AML)

Colorectal Cancer COLO205 Solid tumor model

Pancreatic Cancer Mia-PaCa2 Solid tumor model

Summary of In Vivo Efficacy Studies

Xenograft BPR1K871 Administrat Dosing
. Outcome Reference
Model Dose ion Route Schedule
Significant
MOLM-13 1,3,10 Intravenous Days 1-5and  tumor growth ]
(AML) mg/kg (iv) 8-12 inhibition (p <
0.05)
Significant
MV4-11 1, 3,10 Intravenous Days 1-5 and tumor growth ]
(AML) mg/kg (iv) 8-12 inhibition (p <
0.05)
Excellent in
vivo efficacy
COLO205 Intravenous -~ )
3-20 mg/kg ) Not specified without [2]
(Colorectal) (iv) o
significant
toxicity
Excellent in
_ vivo efficacy
Mia-PaCa2 Intravenous - )
] 3-20 mg/kg ] Not specified  without [2]
(Pancreatic) (iv) o
significant
toxicity
Experimental Protocols
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The following are generalized protocols for conducting in vivo studies with BPR1K871 using

xenograft models. These should be adapted based on specific institutional guidelines and

experimental design.

Cell Line Derived Xenograft (CDX) Model Establishment

Cell Culture: Culture the selected cancer cell lines (e.g., MOLM-13, MV4-11, COLO205, Mia-
PaCa2) in their recommended media and conditions until a sufficient number of cells are
obtained.

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG for AML models;
athymic nude mice for solid tumors), typically 6-8 weeks old.

Cell Implantation:

o For AML Models (MOLM-13, MV4-11): Subcutaneously inject approximately 5 x 10”6 cells
in a suitable vehicle (e.g., PBS or Matrigel) into the flank of each mouse.

o For Solid Tumor Models (COLO205, Mia-PaCa2): Subcutaneously inject approximately 5-
10 x 1076 cells in a suitable vehicle into the flank of each mouse.

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Begin treatment
when tumors reach a palpable size (e.g., 100-200 mm?). Tumor volume can be calculated
using the formula: (Length x Width?) / 2.

BPR1K871 Formulation and Administration

Formulation: Prepare BPR1K871 for intravenous (iv) administration. The vehicle used for
formulation should be optimized for solubility and biocompatibility.

Dosing: Based on preclinical studies, effective doses range from 3 to 20 mg/kg.[2] Dose-
response studies are recommended to determine the optimal dose for a specific model.

Administration: Administer the BPR1K871 solution intravenously according to the
predetermined schedule. For example, a schedule of daily injections for 5 consecutive days,
followed by a 2-day break, and another 5 days of treatment has been reported for AML
models.[4]
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Efficacy Evaluation and Endpoint Analysis

e Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

o Toxicity Assessment: Monitor animals for any signs of toxicity, including weight loss, changes
in behavior, or altered physical appearance.

» Endpoint: At the end of the study (e.g., when tumors in the control group reach a
predetermined size), euthanize the mice and excise the tumors.

e Pharmacodynamic (PD) Marker Analysis:

o Western Blot: Analyze tumor lysates to assess the modulation of BPR1K871 targets.[1][3]
[4] Key markers include phosphorylated FLT3 (p-FLT3) and phosphorylated histone H3 (a
downstream target of Aurora B).

o Immunohistochemistry (IHC): Perform IHC on tumor sections to evaluate the in vivo target
engagement and effects on cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved
caspase-3).

 Statistical Analysis: Analyze the tumor growth data using appropriate statistical methods
(e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect of BPR1K871.

Visualized Pathways and Workflows
BPR1K871 Mechanism of Action
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Caption: BPR1K871 inhibits FLT3 and Aurora kinases, leading to apoptosis and tumor growth
inhibition.

General Xenograft Study Workflow
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Caption: A typical workflow for evaluating BPR1K871 efficacy in a xenograft model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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